molecular formula C12H9ClN2O B1323296 4-Chloro-6-ethoxyquinoline-3-carbonitrile CAS No. 1016851-31-2

4-Chloro-6-ethoxyquinoline-3-carbonitrile

Cat. No. B1323296
M. Wt: 232.66 g/mol
InChI Key: SOVBAZRGYMSSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chloro-6-ethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of the chloro, ethoxy, and carbonitrile groups on the quinoline core structure can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, which are structurally related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, includes condensation reactions, thermal cyclization, chlorination, and substitution reactions with anilines . These methods demonstrate the versatility of quinoline synthesis, allowing for the introduction of various substituents at different positions on the quinoline ring.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups. The molecular structure of these compounds is crucial for their interaction with biological targets. For example, the synthesis of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied, and its structural parameters were optimized using density functional theory calculations . This highlights the importance of understanding the molecular structure for the design of quinoline-based compounds with desired properties.

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles are versatile intermediates that can undergo various chemical reactions. These reactions can be categorized based on the reactivity of the chloro and cyano substituents. The chloro group can participate in substitution reactions, while the cyano group can be involved in reactions that lead to the formation of amides, esters, and other functional groups . These reactions are essential for the synthesis of biologically active compounds and for the modification of the quinoline core to achieve specific biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles have been reported as green fluorescent dyes with solvent and pH-independent properties . The introduction of different substituents can also affect the fluorescence properties, as seen with the 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which serves as a fluorescence derivatization reagent for alcohols in chromatography . These properties are critical for the application of quinoline derivatives in analytical chemistry and other scientific fields.

Scientific Research Applications

Chemical Transformations and Reactivity

4-Chloro-6-ethoxyquinoline-3-carbonitrile has been studied for its chemical reactivity towards various nucleophilic reagents. The reactions of carbonitriles similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile have been observed to lead to the formation of diverse heterocyclic systems, which are crucial in the synthesis of biologically active compounds (Ibrahim & El-Gohary, 2016).

Synthesis and Chemical Reactions

The synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including compounds similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, are key areas of research. These compounds are used in the production of various biologically active compounds, highlighting their significance in medicinal chemistry (Mekheimer et al., 2019).

Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives

Research has focused on the efficient synthesis of substituted cinnoline and benzo[h]cinnoline derivatives starting from compounds like 4-Chloro-6-ethoxyquinoline-3-carbonitrile. These processes are essential in creating a variety of chemically significant compounds (Gomaa, 2003).

Fluorescent Dye Applications

Compounds like 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles, similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, have been synthesized and used as green fluorescent dyes. These dyes are known for their high fluorescence and stability, important in various scientific applications (Enoua, Uray, & Stadlbauer, 2012).

Optoelectronic and Charge Transport Properties

Studies have explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile. These properties are critical in the development of multifunctional materials for various technological applications (Irfan et al., 2020).

Synthesis, Reactions, and Biological Activity of Pyridine Derivatives

The synthesis and reactions of pyridine derivatives, related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, have been studied extensively. These compounds have shown potential biological activities, making them significant in the field of medicinal chemistry (Yassin, 2009).

Future Directions

4-Chloro-6-ethoxyquinoline-3-carbonitrile is a specialty product used for proteomics research . Its future directions are likely to be influenced by the outcomes of ongoing research in this field.

properties

IUPAC Name

4-chloro-6-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-16-9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVBAZRGYMSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxyquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.